molecular formula C15H15BrO B13863922 2-(2-Bromophenyl)-1-phenylpropan-2-ol

2-(2-Bromophenyl)-1-phenylpropan-2-ol

Cat. No.: B13863922
M. Wt: 291.18 g/mol
InChI Key: YUMPEHZMZDNUNV-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-1-phenylpropan-2-ol is an organic compound with a molecular formula of C15H15BrO. This compound features a bromine atom attached to a phenyl ring, which is further connected to a propanol group. It is a significant compound in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-1-phenylpropan-2-ol typically involves the bromination of 2-phenylpropan-2-ol. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out in an inert solvent such as carbon tetrachloride at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process involves distillation and recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-1-phenylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles such as hydroxide, cyanide, or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous ethanol.

Major Products Formed

    Oxidation: 2-phenylpropan-2-one or 2-phenylpropanoic acid.

    Reduction: 2-phenylpropan-2-ol.

    Substitution: 2-(2-Hydroxyphenyl)-1-phenylpropan-2-ol or 2-(2-Cyanophenyl)-1-phenylpropan-2-ol.

Scientific Research Applications

2-(2-Bromophenyl)-1-phenylpropan-2-ol has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and inhibition.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-1-phenylpropan-2-ol involves its interaction with molecular targets through its bromine atom. The bromine atom can participate in electrophilic aromatic substitution reactions, making the compound reactive towards nucleophiles. This reactivity is crucial in its role as an intermediate in various chemical syntheses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromophenyl)-1-phenylpropan-2-ol is unique due to its hydroxyl group, which imparts different chemical properties compared to its analogs. The presence of the hydroxyl group allows for hydrogen bonding and increases the compound’s solubility in polar solvents.

Properties

Molecular Formula

C15H15BrO

Molecular Weight

291.18 g/mol

IUPAC Name

2-(2-bromophenyl)-1-phenylpropan-2-ol

InChI

InChI=1S/C15H15BrO/c1-15(17,11-12-7-3-2-4-8-12)13-9-5-6-10-14(13)16/h2-10,17H,11H2,1H3

InChI Key

YUMPEHZMZDNUNV-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)(C2=CC=CC=C2Br)O

Origin of Product

United States

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